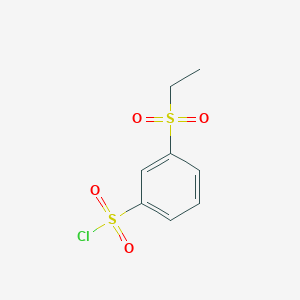
3,6-Diiodobenzene-1,2-diol
Übersicht
Beschreibung
3,6-Diiodobenzene-1,2-diol (DIBD) is an organic compound with a unique structure and interesting properties. It is a small, colorless, and odorless molecule with a molecular formula of C6H4I2O2. It is a diol, meaning it contains two hydroxyl functional groups, with one located at the 1-position and the other at the 2-position. DIBD is an important precursor for various pharmaceuticals and is used in the synthesis of various compounds. It is also used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as a catalyst in various reactions.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structures of diiodobenzenes, including 3,6-diiodobenzene-1,2-diol, have been extensively studied using X-ray and electron diffraction. These studies have provided valuable insights into the molecular separations and arrangements within these compounds, which are crucial for understanding their chemical properties and potential applications in materials science (Hendricks et al., 1933).
Synthesis and Organic Transformations
3,6-Diiodobenzene-1,2-diol serves as a precursor in various organic transformations. Efficient methods for synthesizing derivatives of diiodobenzenes, which are valuable in organic chemistry, have been developed. These compounds are particularly important for reactions involving benzynes (Diemer et al., 2011).
Catalyst Precursor for Amination
This compound has been identified as an effective catalyst precursor for intermolecular amination of arenes. Its use in homogeneous conditions allows for high yields and regioselectivity in CN coupling protocols (Lucchetti et al., 2016).
Surface Chemistry Studies
The behavior of diiodobenzenes, including 3,6-diiodobenzene-1,2-diol, on surfaces like Cu(111) has been investigated using techniques like Scanning Tunneling Microscopy. These studies are essential for understanding surface reactions and could have implications in nanotechnology and material sciences (Lahrood et al., 2015).
Shock Tube Investigation for H Atom Production
Research using shock tube investigations has examined the production of hydrogen atoms from the thermal dissociation of ortho-benzyne radicals, using 1,2-diiodobenzene as a thermal source. This kind of research is pivotal in understanding high-temperature chemical reactions relevant to combustion and atmospheric chemistry (Xu et al., 2007).
Host-Guest Complex Formation
Studies on the formation of host-guest complexes in crystalline states using diiodobenzene derivatives have been conducted. These investigations are crucial for understanding molecular interactions and could have implications in designing new materials (Schmittel et al., 2001).
Safety And Hazards
The safety data sheet for a related compound, 1,2-Diiodobenzene, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3,6-diiodobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXHMBCNZLCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1I)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729284 | |
| Record name | 3,6-Diiodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diiodobenzene-1,2-diol | |
CAS RN |
361525-84-0 | |
| Record name | 3,6-Diiodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)


![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)





